molecular formula C18H16F2N2O2 B5856630 1-(2-fluorobenzoyl)-4-(3-fluorobenzoyl)piperazine

1-(2-fluorobenzoyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B5856630
M. Wt: 330.3 g/mol
InChI Key: MDPFHZNFFTWBJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related piperazine derivatives involves various chemical reactions, including condensation and reductive amination processes. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via condensation between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). Although this does not directly correspond to 1-(2-fluorobenzoyl)-4-(3-fluorobenzoyl)piperazine, it provides insight into the synthetic pathways utilized for similar compounds.

Molecular Structure Analysis

Molecular structure and conformational analyses reveal significant insights into the spatial arrangement and interactions within piperazine derivatives. For example, studies have shown that different substituents on the piperazine ring can lead to variations in molecular conformation and intermolecular interactions, affecting the compound's overall crystal structure and stability (Mahesha et al., 2019).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, influenced by the functional groups attached to the piperazine core. These reactions can include hydrolysis, N-alkylation, and interactions with other chemical entities, leading to the formation of complex structures with diverse biological activities. The specific chemical behavior of this compound would be dictated by the fluorobenzoyl groups, which can affect reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. Piperazine derivatives have been studied for their crystalline forms, revealing that even closely related compounds can exhibit different packing and hydrogen bonding patterns in the solid state, influencing their physical properties (Chinthal et al., 2021).

properties

IUPAC Name

[4-(2-fluorobenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-14-5-3-4-13(12-14)17(23)21-8-10-22(11-9-21)18(24)15-6-1-2-7-16(15)20/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPFHZNFFTWBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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